molecular formula C4H5NaO4S B12723007 Monosodium mercaptobutanedioate CAS No. 30245-51-3

Monosodium mercaptobutanedioate

Cat. No.: B12723007
CAS No.: 30245-51-3
M. Wt: 172.14 g/mol
InChI Key: WGIKUIATRROGSN-UHFFFAOYSA-M
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Description

Monosodium mercaptobutanedioate is an organosulfur compound that features a mercapto group (-SH) and a butanedioate (succinate) backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: Monosodium mercaptobutanedioate can be synthesized through the reaction of mercaptobutanedioic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, where the mercapto group is deprotonated by the sodium hydroxide, forming the monosodium salt.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes careful control of temperature, pH, and reaction time to ensure the complete conversion of reactants to the desired product.

Chemical Reactions Analysis

Types of Reactions: Monosodium mercaptobutanedioate undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiols.

    Substitution: The mercapto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiols.

    Substitution: Various substituted mercaptobutanedioates.

Scientific Research Applications

Monosodium mercaptobutanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying thiol-disulfide exchange reactions.

    Medicine: Explored for its antioxidant properties and potential therapeutic applications in oxidative stress-related diseases.

    Industry: Utilized in the production of polymers and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of monosodium mercaptobutanedioate involves its interaction with molecular targets through its mercapto group. This group can form covalent bonds with electrophilic centers in proteins and other biomolecules, leading to the modulation of their activity. The compound can also participate in redox reactions, influencing cellular oxidative states and signaling pathways.

Comparison with Similar Compounds

    Monosodium glutamate: A sodium salt of glutamic acid, commonly used as a flavor enhancer.

    Monosodium urate: A sodium salt of uric acid, known for its role in gout.

Comparison: Monosodium mercaptobutanedioate is unique due to its mercapto group, which imparts distinct chemical reactivity compared to other sodium salts like monosodium glutamate and monosodium urate. This uniqueness makes it valuable in specific applications where thiol chemistry is essential.

Properties

CAS No.

30245-51-3

Molecular Formula

C4H5NaO4S

Molecular Weight

172.14 g/mol

IUPAC Name

sodium;4-hydroxy-4-oxo-2-sulfanylbutanoate

InChI

InChI=1S/C4H6O4S.Na/c5-3(6)1-2(9)4(7)8;/h2,9H,1H2,(H,5,6)(H,7,8);/q;+1/p-1

InChI Key

WGIKUIATRROGSN-UHFFFAOYSA-M

Canonical SMILES

C(C(C(=O)[O-])S)C(=O)O.[Na+]

Origin of Product

United States

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